6-Methylthieno[3,2-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-2-5-6(11-4)7(10)9-3-8-5/h2-3H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTURHFJJAHUVFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In Vitro Biological Activity and Molecular Mechanisms of Thienopyrimidine Derivatives, with Emphasis on Thieno 3,2 D Pyrimidin 4 3h One Scaffolds
Enzyme Inhibition Studies
The phosphoinositide 3-kinase (PI3K) family, particularly the delta (δ) isoform, plays a crucial role in the proliferation and survival of B-cells, making it a key target in hematological malignancies. While the broader thienopyrimidine class has been investigated for PI3K inhibition, with some thieno[2,3-d]pyrimidine (B153573) derivatives showing activity against PI3Kα, β, and γ isoforms, specific potent inhibitory activity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives against the PI3Kδ isoform is not extensively documented in publicly available research. tandfonline.comnih.gov Idelalisib, an approved PI3Kδ inhibitor, features a quinazoline (B50416) core, highlighting that different heterocyclic scaffolds have so far been more successful in targeting this specific isoform. nih.gov Further research is required to determine the potential of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold for selective PI3Kδ inhibition.
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a prime target for anticancer therapies. The thieno[3,2-d]pyrimidine (B1254671) scaffold has been successfully utilized to develop potent EGFR inhibitors.
One notable example is Olmutinib , a drug approved in South Korea for non-small cell lung cancer (NSCLC) in patients with the T790M EGFR mutation. Olmutinib features a thieno[3,2-d]pyrimidine core and acts by covalently bonding to a cysteine residue within the EGFR kinase domain.
Furthermore, a series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines were designed as ATP-competitive EGFR inhibitors. Within this series, compound 5a demonstrated potent and selective inhibitory activity against EGFR. In contrast, studies on other 4,6-substituted thieno[3,2-d]pyrimidine derivatives have shown selectivity, with certain compounds being inactive against EGFR, which can be advantageous in designing selective inhibitors for other kinases.
Table 1: In Vitro EGFR Kinase Inhibition Data
| Compound | Scaffold | Target | IC₅₀ (nM) |
|---|---|---|---|
| 5a | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | EGFR | 36.7 |
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. A series of novel 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas have been synthesized and evaluated for their ability to inhibit VEGFR-2 tyrosine kinase. nih.govnih.govipb.ptresearchgate.net
These compounds were developed by connecting a 4-aminophenol (B1666318) to the 4-position of the thieno[3,2-d]pyrimidine core, followed by reaction with various arylisocyanates. Several of these derivatives displayed significant inhibitory activity in enzymatic assays. nih.govnih.gov In particular, compounds lacking a methyl group at the 7-position of the thienopyrimidine ring were found to be the most potent. nih.gov These active compounds were also shown to inhibit the proliferation of VEGF-stimulated human umbilical vein endothelial cells (HUVECs) and reduce the phosphorylation of the VEGFR-2 receptor in these cells. nih.govnih.govresearchgate.net
Table 2: In Vitro VEGFR-2 Kinase Inhibition Data for 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea Derivatives
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 2a | VEGFR-2 | 150 |
| 2b | VEGFR-2 | 199 |
| 2c | VEGFR-2 | 184 |
Cyclin-dependent kinases (CDKs) are critical regulators of cell cycle progression and transcription. Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets. Specifically, CDK7 plays a dual role in regulating both the cell cycle and the transcriptional machinery. The thieno[3,2-d]pyrimidine scaffold has served as a foundation for the development of potent and selective CDK7 inhibitors. nih.govgenscript.comnih.govbohrium.com
Through extensive structure-activity relationship (SAR) studies, thieno[3,2-d]pyrimidine derivatives have been optimized to enhance their potency and pharmacokinetic properties. nih.govnih.gov Research has led to the identification of lead compounds, such as compound 20 and compound 36 , which exhibit potent inhibitory activity against CDK7 and demonstrate strong efficacy in preclinical cancer models. nih.govgenscript.comnih.gov The thiophene (B33073) core of the scaffold has been noted as a critical element for achieving remarkable selectivity for CDK7 over other kinases. nih.govbohrium.com
Table 3: Profile of Lead Thieno[3,2-d]pyrimidine-based CDK7 Inhibitors
| Compound | Target | Key Findings |
|---|---|---|
| Compound 20 | CDK7 | Identified as a lead candidate with potent inhibitory activity and efficacy in a triple-negative breast cancer (TNBC) cell line. genscript.comnih.gov |
| Compound 36 | CDK7 | Showed potent inhibitory activity, good kinome selectivity, and strong efficacy in a TNBC xenograft mouse model. nih.govbohrium.com |
Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleotides and, consequently, DNA. It has long been a target for antimicrobial and anticancer drugs. While the broader thienopyrimidine scaffold has been investigated for DHFR inhibitory activity, research has predominantly focused on the thieno[2,3-d]pyrimidine isomer. Numerous studies have detailed the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives as potent DHFR inhibitors, some of which also dually inhibit thymidylate synthase (TS). However, there is a notable lack of specific research and data on the inhibitory activity of derivatives based on the isomeric thieno[3,2-d]pyrimidin-4(3H)-one scaffold against DHFR.
Kinase Inhibition Profiling
Thymidylate Synthase (TS) Inhibition
Thymidylate synthase is a critical enzyme in DNA synthesis, making it a key target in cancer therapy. mdpi.com Certain thieno[2,3-d]pyrimidine derivatives have been investigated as potential inhibitors of this enzyme. These compounds are designed to interfere with the de novo synthesis of purine (B94841) nucleotides, which is a crucial pathway for the proliferation of cancer cells. nih.gov
Research has shown that 6-substituted thieno[2,3-d]pyrimidine compounds can act as dual inhibitors of both glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), two key enzymes in the de novo purine biosynthesis pathway. nih.govnih.gov For instance, specific analogs have demonstrated inhibitory activity against human GARFTase with Ki values in the low micromolar range. nih.gov The inhibitory potential of these compounds highlights the intricate relationship between their chemical structure and biological function, providing a basis for the future design of targeted anticancer agents. dntb.gov.ua
| Compound Type | Enzyme Target | Inhibitory Activity (Ki) |
|---|---|---|
| 6-Substituted thieno[2,3-d]pyrimidine | GARFTase | 2.97 µM |
| 6-Substituted thieno[2,3-d]pyrimidine | AICARFTase | 9.48 µM |
Signal Transducer and Activator of Transcription 3 (STAT3) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Modulation
The JAK-STAT signaling pathway is crucial for transducing signals from extracellular peptides, including cytokines and growth factors, to the nucleus to initiate gene transcription. lookchem.com Specifically, Janus Kinase 3 (JAK3) is predominantly expressed in hematopoietic cells and is a therapeutic target for conditions like B-cell lymphoma. lookchem.com
A series of thieno[3,2-d]pyrimidines containing an acrylamide (B121943) group has been synthesized and identified as potent, covalent inhibitors of JAK3. lookchem.com Several of these compounds demonstrated strong inhibitory effects on JAK3, with IC50 values below 10 nM. lookchem.com Two compounds, in particular, exhibited the most potent inhibition of JAK3 kinase activity, with IC50 values of 1.9 nM and 1.8 nM. Mechanistic studies revealed that these inhibitors can induce apoptosis in B lymphoma cells and disrupt the JAK3-STAT3 signaling cascade. lookchem.com
Other Kinases
Beyond the JAK/STAT pathway, thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as inhibitors of other kinases. Through fragment-based screening, novel 6,7-disubstituted thienopyrimidin-4-one compounds were designed and synthesized, showing low micromolar inhibitory activity against 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1) in biochemical assays. nih.gov
Methyltransferase Inhibition: tRNA (Guanine37-N1)-Methyltransferase (TrmD)
Transport RNA-(N1G37) methyltransferase (TrmD) is an enzyme essential for bacterial growth, making it a target for the development of new antibiotics. nuph.edu.ua Molecular docking experiments have indicated that derivatives of 2-(4-oxo-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide have the potential to bind to the active site of TrmD from P. aeruginosa. nuph.edu.ua This suggests that the thienopyrimidine scaffold can serve as a basis for designing novel bacterial TrmD inhibitors. nuph.edu.ua
Phosphodiesterase (PDE) Inhibition, including PDE7
Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides, and their inhibition is a therapeutic strategy for various diseases. frontiersin.org Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been explored as potent and selective inhibitors of PDE7. nih.govnih.gov
A series of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones were developed, with the introduction of a 3-piperidine group at the 7-position significantly enhancing PDE7 inhibitory activity. nih.gov One compound from this series demonstrated strong PDE7 inhibition and good selectivity over other PDE isoforms. nih.gov Another study focused on 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives, where the introduction of 3-pyrrolidines at the 7-position led to high potency and selectivity for PDE7. nih.gov Furthermore, screening of chemical libraries identified 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one compounds as novel and potent PDE7 inhibitors. acs.org
| Compound Series | Target | Key Structural Features for Activity |
|---|---|---|
| 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones | PDE7 | 3-piperidines at the 7-position |
| 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-ones | PDE7 | 3-pyrrolidines at the 7-position |
| 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-ones | PDE7 | 7-substituted derivatives |
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Dipeptidyl peptidase IV (DPP-IV) is a serine peptidase that is a key regulator of incretin (B1656795) hormones, making it a therapeutic target for type 2 diabetes. epa.gov The inhibition of DPP-IV is a well-established approach for managing this metabolic condition. mdpi.comresearchgate.net While direct studies of 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one as a DPP-IV inhibitor are not extensively documented in the provided results, the broader class of pyrimidine-containing structures is known to be relevant to DPP-IV inhibition. rjraap.com DPP-IV inhibitors play a significant role in glucose homeostasis and have potential modulatory functions in the immune system due to the expression of DPP-IV (also known as CD26) on various immune cells. nih.gov
Sirtuin (SIRT1, SIRT2, SIRT3) Modulation
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that are potential therapeutic targets for a range of disorders, including metabolic, oncologic, and neurodegenerative diseases. nih.gov Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. nih.govnih.gov
An encoded library technology screening led to the discovery of compounds with nanomolar potency against these sirtuins. nih.gov For example, one derivative exhibited IC50 values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. nih.gov Crystallographic studies have revealed that the carboxamide group of these inhibitors binds in the nicotinamide (B372718) C-pocket of the sirtuin active site, while other parts of the molecule extend through the substrate channel, explaining the observed structure-activity relationship. nih.gov Another substituted thieno[3,2-d]pyrimidine-6-carboxamide derivative showed excellent potency with IC50 values of 4 nM for SIRT1 and SIRT3, and 3 nM for SIRT2. researchgate.net
| Compound Type | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine-6-carboxamide derivative 1 | 3.6 | 2.7 | 4.0 |
| Thieno[3,2-d]pyrimidine-6-carboxamide derivative 2 | 4 | 3 | 4 |
Respiratory Complex I Inhibition in Pathogens (e.g., Helicobacter pylori NuoB-NuoD)
The rise of antibiotic resistance has necessitated the search for novel antibacterial agents with unique mechanisms of action. One such target is the respiratory chain of pathogenic bacteria. In the search for narrow-spectrum agents against Helicobacter pylori, the causative agent of gastritis and peptic ulcers, thienopyrimidine compounds have been identified as potent inhibitors. nih.govresearchgate.net These compounds selectively inhibit H. pylori over commensal gut microbiota by targeting the respiratory complex I (NADH:ubiquinone oxidoreductase). nih.gov
Mechanism-of-action studies have pinpointed the subunit NuoD of the H. pylori respiratory complex I as the specific target for lead thienopyrimidine derivatives. nih.gov This enzyme complex is uniquely essential for ATP synthesis in H. pylori, making it an attractive target for developing selective therapies. nih.govnih.gov To understand the structure-activity relationship (SAR) and guide further development, a homology model of the H. pylori NuoB-NuoD binding interface was generated. nih.gov Through systematic modifications of the thienopyrimidine core, researchers have developed lead compounds with enhanced potency against H. pylori and improved safety indices. nih.gov While these compounds demonstrated efficacy in ex vivo infection models, further optimization is needed to improve properties like solubility and protein binding to achieve in vivo efficacy in mouse models of H. pylori infection. nih.govresearchgate.net The development of this thienopyrimidine series demonstrates that the NuoB-NuoD interface of respiratory complex I is a viable target for creating novel, narrow-spectrum agents against H. pylori. nih.gov
Receptor Antagonism and Agonism
GPR55 is an orphan G-protein coupled receptor implicated in various pathophysiological conditions, including cancer and pain inflammation. nih.gov Despite its therapeutic potential, the development of potent and selective GPR55 ligands has been challenging. nih.govtemple.edu Research has focused on a thienopyrimidine scaffold based on ML192, a GPR55 antagonist discovered through high-throughput screening. nih.govnih.gov
By synthesizing and evaluating a series of novel thienopyrimidine derivatives, researchers have identified compounds with increased potency and efficacy as GPR55 antagonists. nih.gov The biological activity of these new compounds was assessed using β-arrestin recruitment assays in Chinese hamster ovary (CHO) cells that overexpress human GPR55. nih.govnih.gov These studies led to the identification of several derivatives that act as GPR55 antagonists with functional efficacy and selectivity against the classical cannabinoid receptors CB1 and CB2. temple.edunih.govtemple.edu For instance, compound 24 (structure not provided in source) emerged as a particularly potent GPR55 antagonist with a submicromolar IC₅₀ value, showing improvement over the original hit, ML192. nih.gov Docking studies using an inactive state model of GPR55 have helped to rationalize the key molecular features responsible for this activity, guiding further optimization of this chemical series. nih.gov
Table 1: Activity of Thienopyrimidine Derivatives as GPR55 Receptor Antagonists This is an interactive table. You can sort and filter the data.
| Compound | GPR55 Antagonist Activity | Selectivity | Reference |
|---|---|---|---|
| ML192 Scaffold | Identified as GPR55 antagonist via HTS | - | nih.gov, nih.gov |
| Derivative 24 | Increased potency and efficacy (submicromolar IC₅₀) | - | nih.gov |
| Various Derivatives | Identified as GPR55 antagonists | Selective vs. CB1 and CB2 receptors | temple.edu, nih.gov |
Small molecule modulators of glycoprotein (B1211001) hormone receptors, such as the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR), hold therapeutic potential for conditions related to reproduction and thyroid homeostasis. nih.gov A substituted thieno[2,3-d]pyrimidine known as Org 41841 has been identified as a partial agonist for both the LHCGR and the closely related TSHR. nih.gov
Structure-activity relationship studies on analogues of Org 41841 have provided compelling evidence for its binding site within the transmembrane core of these receptors. nih.gov Chemical modifications of the parent compound, combined with mutagenesis data, suggest a critical hydrogen bond between the ligand and a conserved glutamate (B1630785) residue in transmembrane helix 3 of both receptors. The LHCGR appears to have a greater tolerance for ligand modifications compared to the TSHR. nih.gov Another thieno[2,3-d]-pyrimidine-based compound, TPX51, has been investigated as an allosteric modulator of the LHR. Interestingly, this compound exhibits dual activity, initially acting as an agonist to stimulate testosterone (B1683101) production before later functioning as a potent inverse agonist. sciforum.net
Antiproliferative Activities (in vitro preclinical models)
The structural similarity of thienopyrimidines to purines makes them attractive candidates for the development of anticancer agents. nih.govnih.gov Numerous studies have demonstrated the in vitro antiproliferative activity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives against a variety of human cancer cell lines.
Halogenated thieno[3,2-d]pyrimidines, in particular, have shown antiproliferative properties. nih.gov A structure-activity relationship study indicated that a chlorine atom at the C4-position is crucial for this biological activity. The most active of these halogenated compounds were found to induce apoptosis in leukemia L1210 cells. nih.gov Other studies have explored different substitutions on the thienopyrimidine scaffold. For example, a series of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were tested against human non-small cell lung cancer (A549, PC-9), prostate cancer (PC-3), and breast cancer (MCF-7) cell lines. nih.gov Compound 15 from this series showed a potent antiproliferative effect against the A549 cell line with an IC₅₀ value of 0.94 μM, while exhibiting no toxicity to normal human liver cells. nih.gov Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were evaluated against MCF-7 and MDA-MB-231 breast cancer cells, with one derivative showing an IC₅₀ of 4.3 µg/mL against the MCF-7 cell line. nih.govresearchgate.net
Table 2: In Vitro Antiproliferative Activity of Selected Thienopyrimidine Derivatives This is an interactive table. You can sort and filter the data.
| Compound Class/Derivative | Cancer Cell Line(s) | Activity (IC₅₀) | Mechanism | Reference |
|---|---|---|---|---|
| Halogenated thieno[3,2-d]pyrimidines | Leukemia (L1210) | - | Apoptosis Induction | nih.gov |
| 2-(anthracen-9-yl)triazole derivative 10e | Breast (MCF-7) | 14.5 ± 0.30 μM | - | nih.gov |
| 2-(4-bromophenyl)triazole derivative 10b | Breast (MCF-7) | 19.4 ± 0.22 μM | - | nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-one 15 | Lung (A549) | 0.94 μM | Apoptosis Induction | nih.gov |
| 4-Amino-thienopyrimidine 2 | Breast (MCF-7) | 4.3 ± 0.11 µg/mL | - | nih.govresearchgate.net |
| Thieno[3,2-d]pyrimidin-4(3H)-one derivatives | Various | Low micromolar | PDK1 Inhibition | nih.gov |
Antimicrobial Activities (in vitro preclinical models)
In addition to their activity against H. pylori, thienopyrimidine derivatives have demonstrated a broad spectrum of antibacterial activity against other pathogenic bacteria. researchgate.netkrepublishers.com Various synthesized series of thieno[3,2-d]pyrimidin-4-ones have been tested in vitro against panels of Gram-positive and Gram-negative microorganisms.
One study reported the synthesis of several thieno[3,2-d]pyrimidin-4-ones and their evaluation against bacteria such as Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). researchgate.netkrepublishers.compsu.edu The results indicated that specific substitutions significantly influence the antibacterial potency. For example, compounds with a p-methyl or p-methoxy group at the C-3 position and a S-methyl group at the C-2 position showed significant activity against Gram-positive and Gram-negative strains, respectively. psu.edu Another study on thieno[2,3-d]pyrimidinedione derivatives found selective and significant activity against Gram-positive, antibiotic-resistant strains, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant Enterococci (VRE), with MIC values in the range of 2–16 mg/L. nih.gov However, these particular compounds were largely inactive against Gram-negative pathogens. nih.gov More recent work on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against strains of S. aureus and B. subtilis. pensoft.net
Table 3: Antibacterial Spectrum of Selected Thienopyrimidine Derivatives This is an interactive table. You can sort and filter the data.
| Compound Class | Gram-Positive Bacteria | Gram-Negative Bacteria | MIC Values | Reference |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidin-4-ones (4a-i) | B. subtilis, B. cereus, S. aureus, E. faecalis | E. coli, P. aeruginosa, P. vulgaris, K. pneumoniae | Variable, some comparable to standard drugs | researchgate.net, psu.edu, krepublishers.com |
| Thieno[2,3-d]pyrimidinediones (1, 2) | MRSA, VRSA, VISA, VRE, S. pneumoniae | Weak activity | 2–16 mg/L | nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | S. aureus, B. subtilis | E. coli, P. aeruginosa | Good activity reported | hilarispublisher.com |
| N-benzyl-thieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | P. aeruginosa (lesser activity) | Good activity reported | pensoft.net |
Antimetabolic Mechanisms (Nucleic Acid Antimetabolites)
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their structural resemblance to endogenous purine nucleobases. This similarity allows them to function as antimetabolites, specifically as nucleic acid antimetabolites, by interfering with the synthesis of nucleic acids, which are essential for cell growth and proliferation. Their mechanism of action is primarily rooted in their ability to mimic natural purines, such as adenine (B156593) and guanine, thereby inhibiting key enzymatic pathways involved in de novo purine biosynthesis.
Thienopyrimidines are recognized as potential nucleic acid antimetabolites due to their bioisosteric relationship with purines. The fusion of a thiophene ring to a pyrimidine (B1678525) core results in a bicyclic system that can compete with natural purines for the active sites of enzymes involved in nucleotide metabolism. This competitive inhibition can lead to a depletion of the nucleotide pools necessary for DNA and RNA synthesis, ultimately resulting in cytostatic or cytotoxic effects, particularly in rapidly dividing cells like cancer cells.
While direct enzymatic studies on this compound are not extensively detailed in the available literature, research on the closely related isomeric thieno[2,3-d]pyrimidine scaffold provides significant insights into the likely antimetabolic mechanisms. Studies have shown that certain 6-substituted thieno[2,3-d]pyrimidine derivatives act as dual inhibitors of two critical enzymes in the de novo purine biosynthesis pathway: glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). nih.gov
GARFTase and AICARFTase are responsible for the formylation steps in the synthesis of purine nucleotides. Their inhibition leads to a blockage of the entire pathway, depriving cells of the necessary purine building blocks for nucleic acid synthesis. The ability of thienopyrimidine derivatives to dually target these enzymes represents a multi-targeted approach to disrupting purine metabolism. nih.gov
The following table summarizes the inhibitory activity of a representative thieno[2,3-d]pyrimidine derivative against key enzymes in the purine biosynthesis pathway, illustrating the potential mechanism through which thieno[3,2-d]pyrimidin-4(3H)-one scaffolds may exert their antimetabolic effects.
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| 6-Substituted thieno[2,3-d]pyrimidine analog | Glycinamide ribonucleotide formyltransferase (GARFTase) | 2.97 µM |
| 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) | 9.48 µM |
Data sourced from in vitro enzyme assays. nih.gov
This evidence strongly suggests that the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, including the 6-methyl derivative, likely operates through a similar antimetabolic mechanism. By acting as a purine mimic, it can be hypothesized that these compounds interfere with the enzymatic processes essential for the production of purine nucleotides, thereby inhibiting DNA and RNA synthesis and, consequently, cell proliferation. The exploration of these compounds as selective, multi-targeted agents in cancer therapy continues to be an active area of research. nih.gov
Structure Activity Relationship Sar Studies of 6 Methylthieno 3,2 D Pyrimidin 4 3h One and Its Analogues
Impact of Substituents on Thieno[3,2-d]pyrimidine (B1254671) Core for Biological Potency
The biological activity of thieno[3,2-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core heterocyclic structure. Modifications at various positions can significantly alter the compound's interaction with biological targets, thereby affecting its efficacy.
Position 6 of the thieno[3,2-d]pyrimidine core is a critical site for substitution, with modifications at this position profoundly influencing biological activity. For instance, in a series of 6-substituted thieno[3,2-d]pyrimidine analogues designed as dual epidermal growth factor receptor (EGFR) kinase and microtubule inhibitors, the nature of the aryl or heteroaryl group at position 6 was found to be a key determinant of antiproliferative potency. researchgate.net The introduction of a p-tolyl group at this position, as seen in the 4-(3',4',5'-trimethoxyanilino)-6-(p-tolyl)thieno[3,2-d]pyrimidine derivative, resulted in a highly potent compound with IC50 values in the nanomolar range. researchgate.net
Furthermore, detailed SAR studies on piperazinone-containing thieno[3,2-d]pyrimidines as PI3Kδ inhibitors revealed that substituents at the 6-position are crucial for potency and selectivity. nih.gov These findings underscore the importance of the C6-position as a key modification site for modulating the biological profile of thieno[3,2-d]pyrimidine analogues.
| Compound Analogue | Substitution at Position 6 | Biological Target | Observed Activity |
|---|---|---|---|
| 4-(3',4',5'-trimethoxyanilino)-6-(p-tolyl)thieno[3,2-d]pyrimidine | p-tolyl | EGFR Kinase and Tubulin | Potent antiproliferative agent (nanomolar IC50) researchgate.net |
| Piperazinone-containing thieno[3,2-d]pyrimidines | Piperazinone substituents | PI3Kδ | Potent and selective inhibition nih.gov |
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on thieno[3,2-d]pyrimidines as phosphodiesterase IV (PDE IV) inhibitors have also highlighted the importance of the region around position 3. nih.gov These models provide insights for designing more potent inhibitors by predicting the affinity of related compounds based on their structural features. nih.gov
Modifications at other positions of the thieno[3,2-d]pyrimidine scaffold also play a significant role in determining biological activity.
Position 2: The introduction of electron-withdrawing groups at the 2-position of the pyrimidine (B1678525) ring has been shown to enhance antimicrobial potency. theaspd.com In a series of antimicrobial thieno[3,2-d]pyrimidine derivatives, nucleophilic substitution at the 2-position with N-benzylamine and various acyl and sulfonyl substituents was explored. researchgate.net
Position 5: In a study on 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, the placement of a hydroxyphenyl group at the 5-position of the fused thiophene (B33073) ring was investigated. nih.gov
Position 7: The addition of a methyl group at the 7-position of the thiophene ring in a series of sirtuin inhibitors resulted in a 4- to 12-fold reduction in activity across SIRT1, SIRT2, and SIRT3. acs.org This indicates that this position is sensitive to substitution and that bulky groups may be detrimental to activity.
| Position of Substitution | Substituent | Biological Target | Effect on Activity |
|---|---|---|---|
| 2 | Electron-withdrawing groups | Bacterial enzymes | Enhanced antimicrobial potency theaspd.com |
| 5 | Hydroxyphenyl | 17β-HSD2 | Investigated for inhibitory activity nih.gov |
| 7 | Methyl | SIRT1, SIRT2, SIRT3 | 4- to 12-fold reduction in activity acs.org |
Conformational Analysis and Bioisosteric Replacements
Conformational analysis is a key aspect of understanding the SAR of thieno[3,2-d]pyrimidine derivatives. The three-dimensional arrangement of the molecule dictates how it fits into the binding site of a biological target. By designing conformationally restricted analogues, researchers can identify the biologically active conformation. nih.gov For example, a series of conformationally restricted thieno[3,2-d]pyrimidinones was synthesized to improve the biological activity of corresponding amidothiophene derivatives as 17β-HSD2 inhibitors. nih.gov
Bioisosteric replacement is another important strategy in drug design. This involves substituting one atom or group of atoms with another that has similar physical or chemical properties. In the context of thieno[3,2-d]pyrimidines, the thiophene ring can be considered a bioisostere of a phenyl ring. nih.gov This allows for the exploration of different chemical spaces while maintaining key structural features. The thieno[2,3-d]pyrimidine (B153573) core, an isomer of the [3,2-d] system, is considered a bioisostere of the quinazoline (B50416) nucleus, a common scaffold in anticancer drugs. scielo.br This bioisosteric relationship provides a rationale for designing thienopyrimidine-based compounds that target similar biological pathways as established quinazoline inhibitors. scielo.br
Influence of Side Chains and Functional Groups on Target Interaction
The side chains and functional groups appended to the thieno[3,2-d]pyrimidine core are instrumental in mediating interactions with biological targets. These interactions can include hydrogen bonding, hydrophobic interactions, and π-π stacking. acs.orgtheaspd.com
In the development of sirtuin inhibitors, a thieno[3,2-d]pyrimidine-6-carboxamide scaffold was identified as a potent inhibitor of SIRT1, SIRT2, and SIRT3. acs.org The carboxamide side chain at position 6 was found to be crucial for activity. X-ray crystallography studies revealed that the thieno[3,2-d]pyrimidine core π-stacks with a phenylalanine residue in the active site of SIRT3, while the pyrimidine nitrogens form hydrogen bonds. acs.org The removal of the terminal ethylamide from a side chain resulted in a modest reduction of potency, suggesting it is not essential for activity. acs.org However, severely truncating the side chain abolished inhibitory activity, indicating that the core scaffold alone is not sufficient for inhibition. acs.org
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These methodologies are valuable for understanding the SAR of a series of compounds and for designing new, more potent analogues.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to a series of thieno[3,2-d]pyrimidines with affinity for PDE IV. nih.gov These studies generated statistically valid models with good predictive power, providing valuable information for the design of more potent PDE IV inhibitors. nih.gov Similarly, QSAR studies have been employed in the development of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents, helping to identify crucial pharmacophoric features and their impact on biological activity. nih.gov
Computational and Theoretical Investigations of 6 Methylthieno 3,2 D Pyrimidin 4 3h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and reactivity, providing a basis for interpreting experimental data and guiding further research.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structural and electronic properties of various heterocyclic compounds, including thienopyrimidine derivatives. While specific DFT studies on 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one are not extensively documented in the reviewed literature, the principles of DFT can be applied to predict its optimized geometry, vibrational frequencies, and electronic properties.
For related pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been employed to determine molecular geometry and other quantum chemical parameters. irjweb.com These calculations are crucial for confirming the minimum energy conformation of the molecule. The optimized structure provides a foundation for further computational analyses, such as molecular docking and Frontier Molecular Orbital (FMO) analysis.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Molecular docking simulations have been instrumental in identifying potential protein targets for thieno[3,2-d]pyrimidine (B1254671) derivatives and elucidating their binding interactions. These studies have shown that the thieno[3,2-d]pyrimidine scaffold can effectively bind to the active sites of various kinases and other enzymes, suggesting its potential as a versatile pharmacophore.
For instance, derivatives of the thieno[3,2-d]pyrimidine core have been investigated as inhibitors of several protein kinases, which are crucial targets in cancer therapy. Docking studies have revealed that these compounds can fit into the ATP-binding pocket of kinases, forming key interactions with amino acid residues. Common interactions include hydrogen bonds with the hinge region of the kinase, as well as hydrophobic and van der Waals interactions with surrounding residues. bohrium.com
In a study on thieno[3,2-d]pyrimidine derivatives as FAK inhibitors, molecular docking revealed that the compounds could bind to the ATP-binding site of the FAK kinase domain. bohrium.com Similarly, another study on PI3Kδ inhibitors showed that piperazinone-containing thieno[3,2-d]pyrimidine derivatives could effectively occupy the active site of the enzyme. nih.gov These simulations provide a detailed picture of the ligand-protein interactions at the atomic level, which is crucial for understanding the mechanism of inhibition.
The following table summarizes the results of molecular docking studies for some thieno[3,2-d]pyrimidine derivatives against different protein targets.
| Compound/Derivative Class | Protein Target | Key Interacting Residues | Binding Affinity/Score | Reference |
|---|---|---|---|---|
| Piperazinone-containing thieno[3,2-d]pyrimidines | PI3Kδ | Val828, Lys707, Met752 | - | nih.gov |
| 2,7-disubstituted-thieno[3,2-d]pyrimidines | FAK | Cys502, Gly429, Leu501 | - | bohrium.com |
| Thieno[3,2-d]pyrimidine amino derivatives | Tubulin | Ser38, Cys37, Asn68, Thr70 | - | researchgate.net |
| N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine | h-NTPDase1 | - | IC50 = 0.62±0.02 μM | nih.gov |
Molecular docking is a powerful tool for rationalizing the structure-activity relationships (SAR) observed in a series of compounds. By comparing the docking poses and interaction patterns of active and inactive analogs, researchers can identify the structural features that are crucial for potent biological activity.
For thieno[3,2-d]pyrimidine derivatives, docking studies have provided valuable insights into their SAR. For example, in the development of PI3Kδ inhibitors, docking simulations explained why piperazinone-containing derivatives showed better potency and selectivity compared to their piperazine (B1678402) counterparts. nih.gov The simulations revealed that the additional carbonyl group in the piperazinone moiety could form an extra hydrogen bond with a key residue in the active site, thereby enhancing the binding affinity.
Similarly, in the context of FAK inhibitors, docking studies helped to rationalize the observed SAR of a series of 2,7-disubstituted-thieno[3,2-d]pyrimidines. bohrium.com The results indicated that the nature and position of substituents on the thienopyrimidine core significantly influenced the binding mode and affinity. These findings are instrumental in guiding the design of new analogs with improved potency and selectivity. The ability to visualize and analyze these interactions at a molecular level allows for a more rational approach to drug design, moving beyond traditional trial-and-error methods.
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time. MD simulations are particularly useful for refining docking poses, predicting binding free energies, and understanding the role of solvent molecules in the binding process.
Although specific MD simulation studies on this compound were not found in the reviewed literature, the application of this technique to similar thienopyrimidine systems has been documented. For instance, MD simulations have been used to investigate the stability of thieno[3,4-d]pyrimidine (B1628787) inhibitors in the active site of HIV-1 reverse transcriptase. nih.gov These simulations showed that the ligand-protein complex remained stable throughout the simulation, with the ligand maintaining its key interactions with the protein.
In another study on thieno[2,3-d]pyrimidine (B153573) derivatives, MD simulations were employed to explore the dynamic behavior of the ligand-protein complex. ekb.eg The results provided insights into the conformational flexibility of the ligand and the protein, as well as the stability of the hydrogen bond network at the binding interface. Such studies are crucial for validating the binding modes predicted by molecular docking and for gaining a deeper understanding of the molecular recognition process. The application of MD simulations to this compound could provide valuable information about its dynamic behavior in complex with its biological targets, further aiding in the rational design of more effective therapeutic agents.
Homology Modeling for Enzyme Binding Interfaces
While specific homology modeling studies focused exclusively on this compound are not extensively documented in publicly available literature, the broader class of thieno[3,2-d]pyrimidines has been the subject of significant computational investigation to understand their interactions with enzyme binding sites. Molecular docking, a closely related computational technique, has been widely applied to predict the binding modes and affinities of thieno[3,2-d]pyrimidine derivatives to various protein targets. These studies provide a framework for understanding how this compound might interact with biological macromolecules.
For instance, molecular docking studies on thieno[3,2-d]pyrimidine derivatives have been instrumental in elucidating their potential as inhibitors of enzymes such as DNA gyrase. In such studies, a three-dimensional model of the target enzyme's binding site is used to computationally screen and rank compounds based on their predicted binding energy and intermolecular interactions. Key interactions typically observed for active thieno[3,2-d]pyrimidine derivatives include hydrogen bonds with specific amino acid residues, such as THR165 and ASN46, as well as hydrophobic interactions with residues like ILE78 and PRO79 within the enzyme's active site. researchgate.net
The general approach in these computational studies involves:
Target Selection and Preparation: A relevant protein target is identified, and its three-dimensional structure is obtained from crystallographic data or through homology modeling if a crystal structure is unavailable.
Ligand Preparation: The three-dimensional structure of the thieno[3,2-d]pyrimidine derivative is generated and optimized for docking.
Molecular Docking Simulation: The ligand is computationally placed into the enzyme's active site in various orientations and conformations to identify the most stable binding pose.
Analysis of Interactions: The predicted binding mode is analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
These computational insights are crucial for the rational design of more potent and selective enzyme inhibitors based on the thieno[3,2-d]pyrimidine scaffold.
Table 1: Representative Molecular Docking Data for Thieno[3,2-d]pyrimidine Derivatives with DNA Gyrase B Subunit
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Derivative S5 | -8.2 | THR165, ASN46, ILE78, PRO79 |
| Derivative S8 | -8.2 | THR165, ASN46, ILE78, PRO79 |
Note: The data presented is for representative thieno[3,2-d]pyrimidine derivatives and not specifically for this compound. researchgate.net
Tautomeric Equilibrium Studies
The potential for tautomerism is an important characteristic of this compound, as different tautomeric forms can exhibit distinct chemical and biological properties. Computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers and predicting the predominant form under different conditions.
The primary tautomeric forms of this compound are the lactam (keto) form and the lactim (enol) form. Computational analysis typically involves the following steps:
Geometry Optimization: The geometries of all possible tautomers are optimized to find their most stable three-dimensional structures.
Energy Calculations: The electronic energies of the optimized tautomers are calculated to determine their relative stabilities. The tautomer with the lowest energy is predicted to be the most stable.
Solvation Effects: The influence of different solvents on the tautomeric equilibrium is investigated using computational models that simulate the solvent environment. This is crucial as the polarity of the solvent can significantly affect the relative stabilities of the tautomers.
In the case of 2-amino-6-methyl pyrimidin-4-one, DFT calculations have shown that the keto tautomer is generally more stable than the enol tautomers, particularly in polar solvents like water. jocpr.com This preference is often attributed to a combination of factors, including intramolecular hydrogen bonding and favorable interactions with the solvent molecules.
Table 2: Theoretical Relative Energies of Tautomers for a Model Pyrimidin-4-one System
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
|---|---|---|
| Keto Form | 0.00 (Reference) | 0.00 (Reference) |
| Enol Form 1 | > 0 | > 0 |
Note: This table illustrates the typical output of a computational tautomerism study on a related pyrimidin-4-one system. The actual values for this compound would require a specific computational investigation.
Such theoretical studies are invaluable for understanding the fundamental chemical properties of this compound and predicting its behavior in different chemical and biological environments.
Research Applications and Future Directions in Medicinal Chemistry
Lead Compound Identification and Optimization
The thieno[3,2-d]pyrimidine (B1254671) core has served as a foundational structure for the identification of numerous lead compounds with diverse pharmacological activities. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.
Researchers have synthesized and evaluated various derivatives of the thieno[3,2-d]pyrimidine scaffold, leading to the discovery of potent inhibitors for a range of biological targets. For instance, a series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives were designed as focal adhesion kinase (FAK) inhibitors. jelsciences.com One optimized compound from this series, compound 26f , demonstrated potent enzymatic inhibition with an IC₅₀ value of 28.2 nM and displayed strong antiproliferative activity against several cancer cell lines, including U-87MG, A-549, and MDA-MB-231, with IC₅₀ values of 0.16, 0.27, and 0.19 μM, respectively. jelsciences.com This compound's efficacy and relatively low cytotoxicity towards a normal human cell line suggest its potential as a lead compound for the development of FAK-targeted anticancer drugs. jelsciences.com
Another study focused on the development of thieno[3,2-d]pyrimidine derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in osteoporosis. nih.gov Through the synthesis and biological evaluation of conformationally restricted analogues, researchers identified moderately active compounds that helped to characterize the enzyme's binding site. nih.gov
Furthermore, the thieno[3,2-d]pyrimidine scaffold has been utilized to develop dual-stage antiplasmodial agents. nih.gov Building upon a hit compound, Gamhepathiopine , which is active against both the sexual and asexual stages of the malaria parasite, a series of 4-substituted thieno[3,2-d]pyrimidines were synthesized and evaluated. nih.gov The chloro analogue of Gamhepathiopine, in particular, showed promising activity against the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei. nih.gov
The following table summarizes the biological activities of selected lead compounds based on the thieno[3,2-d]pyrimidine scaffold.
| Compound | Target | Biological Activity | Reference |
| Compound 26f | Focal Adhesion Kinase (FAK) | IC₅₀ = 28.2 nM (enzymatic); Antiproliferative IC₅₀ values of 0.16 μM (U-87MG), 0.27 μM (A-549), 0.19 μM (MDA-MB-231) | jelsciences.com |
| Gamhepathiopine analogue | Plasmodium falciparum (erythrocytic stage), Plasmodium berghei (hepatic stage) | Dual-stage antiplasmodial activity | nih.gov |
Scaffold Development for Novel Therapeutic Agents
The thieno[3,2-d]pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to its use in the development of a wide array of novel therapeutic agents.
The bioisosteric relationship between thienopyrimidines and purines has been a key driver in their development as anticancer agents. researchgate.net They have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. researchgate.net For example, derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. researchgate.net
In the realm of antimicrobial research, thieno[3,2-d]pyrimidine derivatives have been synthesized and characterized as potential agents against multidrug-resistant bacterial infections. scielo.br A study focused on developing novel inhibitors of DNA gyrase, a bacterial enzyme essential for DNA replication. scielo.br Molecular docking studies of synthesized thieno[3,2-d]pyrimidine derivatives against the DNA gyrase B subunit identified compounds with strong binding affinities, suggesting their potential as antibacterial agents. scielo.br
The adaptability of the scaffold is further demonstrated by its use in creating inhibitors for histone deacetylases (HDACs), which are enzymes involved in the epigenetic regulation of gene expression and are validated targets for cancer therapy. nih.gov A series of thieno[3,2-d]pyrimidines bearing a hydroxamic acid moiety were designed and synthesized, with some compounds showing potent inhibitory activities against HDACs and strong antiproliferative effects on human cancer cell lines. nih.gov
The table below highlights the diverse therapeutic areas where the thieno[3,2-d]pyrimidine scaffold has been employed.
| Therapeutic Area | Biological Target/Application | Reference |
| Oncology | Kinase inhibitors (e.g., FAK, FLT3), HDAC inhibitors, microtubule-destabilizing agents | jelsciences.comresearchgate.netnih.govnih.gov |
| Infectious Diseases | Antiplasmodial agents, antibacterial agents (DNA gyrase inhibitors) | nih.govscielo.br |
| Metabolic Diseases | 17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors for osteoporosis | nih.gov |
Strategies for Enhancing Biological Activity and Selectivity
To improve the therapeutic potential of 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one and its analogues, various strategies are employed to enhance their biological activity and selectivity. These strategies often involve synthetic modifications to the core scaffold and the application of computational tools to guide drug design.
Structure-activity relationship (SAR) studies are crucial in identifying the key structural features responsible for a compound's biological activity. By systematically modifying different positions of the thienopyrimidine ring, researchers can determine which substituents lead to improved potency and selectivity. For example, in the development of FAK inhibitors, SAR studies revealed that specific substitutions at the 2 and 7 positions of the thieno[3,2-d]pyrimidine scaffold were critical for potent enzymatic inhibition and antiproliferative activity. jelsciences.com
Computational methods such as molecular docking are increasingly used to predict the binding modes of thienopyrimidine derivatives with their biological targets. jelsciences.com This information can guide the design of new analogues with improved binding affinity and selectivity. In the development of DNA gyrase inhibitors, molecular docking was used to identify key binding interactions between the thieno[3,2-d]pyrimidine derivatives and the enzyme's active site, paving the way for the design of more potent compounds. scielo.br
Another strategy involves the synthesis of conformationally restricted analogues to lock the molecule in a bioactive conformation. This approach was used in the design of 17β-HSD2 inhibitors, where cyclization was employed to create rigid thieno[3,2-d]pyrimidin-4-one structures. nih.gov This not only helped in improving biological activity but also provided insights into the active conformation of the molecule when bound to the enzyme. nih.gov
Preclinical Drug Candidate Development
Several derivatives of the thieno[3,2-d]pyrimidine scaffold have shown sufficient promise in initial screenings to warrant further preclinical development. This stage of drug discovery involves a more in-depth evaluation of a compound's efficacy and pharmacological properties in cellular and animal models.
For instance, a novel series of 20 thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated by the National Cancer Institute (NCI) for their antiproliferative activity against a panel of 60 cancer cell lines. indexcopernicus.com One compound from this series exhibited remarkable anticancer activity, highlighting its potential for further preclinical investigation. indexcopernicus.com
In another study, novel thieno[3,2-d]pyrimidin-4-amine (B90789) derivatives were synthesized as bioisosteric analogues of MPC-6827, an anticancer agent that had previously undergone Phase II clinical studies. nih.gov Two of these thieno[3,2-d]pyrimidin-4-amines demonstrated an inhibitory effect on human colorectal cancer cell proliferation similar to that of MPC-6827 at tested concentrations, marking them as candidates for further preclinical assessment. nih.gov
The development of thieno[3,2-d]pyrimidines as HDAC inhibitors also led to a promising candidate. nih.gov The most potent compound from this series not only showed strong inhibitory activity against HDACs but also induced apoptosis and G2/M cell cycle arrest in a human cancer cell line, providing a strong rationale for its advancement into preclinical models. nih.gov
Applications in Agrochemical Research
The biological versatility of the thienopyrimidine scaffold extends beyond medicinal chemistry into the realm of agrochemical research. While specific studies on this compound are limited in this area, research on related thienopyrimidine derivatives has demonstrated their potential as plant growth regulators and components of pesticides.
Studies have been conducted to screen thienopyrimidine derivatives for auxin- and cytokinin-like activities, which are crucial for plant growth and development. jelsciences.com The aim of this research is to improve the growth and enhance the photosynthesis of important agricultural crops like grain sorghum. jelsciences.com A comparative analysis showed that some thienopyrimidine derivatives, at a concentration of 10⁻⁷ M, had a similar or higher regulatory effect on the morphometric parameters and photosynthetic pigment content of sorghum plants compared to the natural auxin, indole-3-acetic acid (IAA). jelsciences.com Similar studies have also explored the use of thienopyrimidine derivatives to regulate the growth and photosynthesis of wheat. acs.org
Furthermore, the thieno[2,3-d]pyrimidine scaffold has been investigated for the development of herbicides. A study focused on the discovery of potent protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors, a key target for herbicide discovery. chemimpex.com Through an in silico structure-guided optimization approach, a thieno[2,3-d]pyrimidine-2,4-dione-based compound was identified that exhibited an excellent and wide spectrum of weed control. chemimpex.com
Additionally, there is a general indication that compounds like 6-Nitrothieno[2,3-D]Pyrimidin-4(3H)-One are utilized in the formulation of agrochemicals, contributing to the development of effective pesticides for pest management.
Q & A
Q. What are the standard synthetic routes for 6-methylthieno[3,2-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one. Two methods are prominent:
- Method A : Methylation with dimethyl sulfate in K₂CO₃/EtOH, yielding 6-methyl-2-methylthio-pyrimidin-4(3H)-one.
- Method B : Methylation with methyl iodide in MeONa/MeOH.
Both methods achieve high yields (>85%), but reagent choice depends on solubility and downstream functionalization needs. Subsequent heating with aromatic amines (140°C) introduces arylaminopyrimidine derivatives . Alternative routes using formamide cyclization avoid toxic POCl₃, improving safety but requiring precise temperature control (140°C) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
- ¹H/¹³C NMR : Confirms substituent positions (e.g., aryl groups at C2 or C6) via characteristic shifts (e.g., δ 10.78 ppm for NH in DMSO-d₆) .
- Elemental Analysis : Validates purity and composition, especially for crystalline derivatives (e.g., C18H17N3OS) .
- Chromatography-Mass Spectrometry (LC-MS) : Ensures molecular mass accuracy (e.g., HRMS m/z 324.1165) and detects byproducts .
Q. What preliminary biological activities have been reported for this scaffold?
- Anticonvulsant Activity : Derivatives with 4-Br or 3-CF₃ substituents show reduced seizure duration in rodent models .
- Antiplasmodial Activity : Pd-catalyzed C–C cross-coupled derivatives (e.g., 2c) exhibit IC₅₀ values <1 µM against Plasmodium falciparum .
- DHFR Inhibition : 2-Amino-6-(arylaminomethyl) derivatives inhibit dihydrofolate reductase (Ki ~10 nM), relevant for anticancer research .
Advanced Research Questions
Q. How do structural modifications at C2 and C6 positions affect bioactivity and selectivity?
- C2 Substituents : Bulky groups (e.g., tert-butyl) enhance metabolic stability but may reduce solubility. Arylaminomethyl groups improve target binding (e.g., mPGES-1 inhibition for anti-inflammatory applications) .
- C6 Substituents : Electrophilic moieties (e.g., ethynyl or 4-methylpiperazine) enhance antiplasmodial activity by promoting target engagement with parasitic kinases .
- SAR Trends : Electron-withdrawing groups (Cl, CF₃) at C3/C5 increase anticonvulsant potency, while methoxy groups reduce CNS penetration .
Q. What experimental strategies resolve contradictions in synthetic yield or biological data?
- Reaction Optimization : Compare solvent polarity (e.g., EtOH vs. MeOH) for methylation efficiency. For example, K₂CO₃/EtOH minimizes side reactions vs. MeONa/MeOH .
- Biological Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm DHFR inhibition. Discrepancies may arise from off-target effects or compound aggregation .
Q. How can computational methods guide the design of novel derivatives?
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Centers : Asymmetric synthesis of C6-ethynyl derivatives requires Pd catalysts with chiral ligands (e.g., BINAP), but yields drop below 25% .
- Purification : Flash chromatography (cyclohexane/EtOH gradients) resolves regioisomers, but HPLC may be needed for enantiomers .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
